Tert-butyl 8-aminooctanoate

Catalog No.
S733490
CAS No.
102522-32-7
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 8-aminooctanoate

CAS Number

102522-32-7

Product Name

Tert-butyl 8-aminooctanoate

IUPAC Name

tert-butyl 8-aminooctanoate

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3

InChI Key

CGXSJIQNNZPSCT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCCN

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN

Chemical Intermediate:

Tert-butyl 8-aminooctanoate is a valuable building block in organic synthesis, particularly for the preparation of peptides and lipids. Its role as a chemical intermediate involves incorporating an 8-carbon chain with an amine group (NH₂) into various target molecules. The tert-butyl group (t-Boc) serves as a protecting group during synthesis, ensuring the selective reaction at the desired site. Once the target molecule is formed, the tert-butyl group can be removed under specific conditions to reveal the free amine group.

Here are some examples of its use as a chemical intermediate:

  • Synthesis of peptide antibiotics: Tert-butyl 8-aminooctanoate can be employed in the synthesis of peptide antibiotics, such as daptomycin, which possess antibacterial properties [].
  • Development of lipid nanoparticles: This compound finds application in the development of lipid nanoparticles, which are used as drug delivery systems for various therapeutic agents [].

Protecting Group:

The tert-butyl group in tert-butyl 8-aminooctanoate acts as a protecting group for the amine functionality. This means it temporarily shields the amine group from unwanted reactions while allowing modifications at other parts of the molecule. The protecting group can then be cleaved under controlled conditions to regenerate the free amine, crucial for the final structure and function of the target molecule.

Here are some examples of its use as a protecting group:

  • Solid-phase peptide synthesis: Tert-butyl 8-aminooctanoate is commonly used in solid-phase peptide synthesis, a technique for efficiently constructing peptides. The tert-butyl group protects the amine group during chain elongation and is subsequently removed to reveal the free amine needed for peptide bond formation [].
  • Synthesis of complex organic molecules: This compound serves as a temporary protecting group for amine functionalities in the synthesis of various complex organic molecules, allowing for selective modifications at other functional groups [].

Tert-butyl 8-aminooctanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂. It belongs to the class of amino acid derivatives and is characterized by the presence of a tert-butyl ester group attached to the amino acid 8-aminooctanoic acid. This compound is notable for its hydrophobic properties due to the tert-butyl group, which can influence its solubility and reactivity in various chemical environments. Tert-butyl 8-aminooctanoate is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds.

Typical of amino acid esters, including:

  • Hydrolysis: In aqueous conditions, it can be hydrolyzed back to 8-aminooctanoic acid and tert-butanol.
  • Transesterification: The ester bond can be cleaved and replaced with another alcohol, leading to different ester derivatives.
  • Coupling Reactions: It can act as a coupling partner in peptide synthesis or other amide bond-forming reactions.

These reactions are facilitated by the presence of acidic or basic catalysts, which can enhance the rate of reaction and yield of products.

  • Antimicrobial Activity: Some amino acid derivatives show potential antimicrobial effects.
  • Neuroprotective Effects: Certain amino acids are known to have neuroprotective properties, which could extend to their esters.
  • Metabolic Modulation: They may influence metabolic pathways due to their structural similarities to natural substrates.

Tert-butyl 8-aminooctanoate can be synthesized through several methods:

  • Direct Esterification: Reacting 8-aminooctanoic acid with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
  • Use of Di-tert-butyl Dicarbonate: This method involves reacting 8-aminooctanoic acid with di-tert-butyl dicarbonate under mild conditions to yield the tert-butyl ester .
  • Protection Strategies: The synthesis may also involve protecting groups for the amino function before esterification, allowing for selective reactions without interfering with the amino group.

Tert-butyl 8-aminooctanoate finds applications primarily in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds and drugs.
  • Chemical Research: Used in studies related to peptide synthesis and modification of amino acids.
  • Biotechnology: Potentially utilized in developing new biomaterials or drug delivery systems due to its unique properties.

Tert-butyl 8-aminooctanoate shares similarities with other amino acid esters and derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tert-butyl carbamateCarbamate derivativeStable under mild conditions; used for protection
N-Boc-8-aminooctanoic acidN-protected amino acidOffers enhanced stability during synthesis
Octanedioic acid tert-butyl esterDicarboxylic acid derivativeProvides additional functional groups for modification
Tert-butyl glycineAmino acid derivativeSimpler structure; often used in peptide synthesis

Tert-butyl 8-aminooctanoate is unique due to its specific chain length and the presence of both an amine and a tert-butyl ester group, which can affect its solubility and reactivity compared to simpler amino acids or esters. Its hydrophobic nature makes it particularly interesting for applications requiring lipophilicity.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Tert-Butyl 8-aminooctanoate

Dates

Modify: 2023-08-15

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